Cas no 4102-50-5 (1,5-Diiodo-2,4-dimethylbenzene)
1,5-Diiodo-2,4-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1,5-diiodo-2,4-dimethyl-
- 1,5-Diiodo-2,4-dimethylbenzene
- 1,3-diiodo-4,6-dimethylbenzene
- 1,5-diiodo-2,4-dimethyl-benzene
- 1,5-Dijod-2,4-dimethyl-benzol
- 4,6-diiodo-1,3-xylene
- 4,6-Diiodo-m-xylene
- 4,6-Dijod-1,3-dimethyl-benzol
- Benzene,1,5-diiodo-2,4-dimethyl
- 4,6-Dijod-m-xylol
- D5005
- 4102-50-5
- DTXSID80503125
- MFCD29089354
- SCHEMBL1369255
- BS-44189
- D90357
- DTXCID40453935
-
- MDL: MFCD29089354
- インチ: 1S/C8H8I2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3
- InChIKey: ZOOZGIAPEXFLEF-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(C)=CC=1C)I
計算された属性
- せいみつぶんしりょう: 357.87200
- どういたいしつりょう: 357.87155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 2.2±0.1 g/cm3
- ゆうかいてん: 70.0 to 74.0 deg-C
- ふってん: 309.4±37.0 °C at 760 mmHg
- フラッシュポイント: 150.1±22.0 °C
- PSA: 0.00000
- LogP: 3.51260
- じょうきあつ: 0.0±0.6 mmHg at 25°C
1,5-Diiodo-2,4-dimethylbenzene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H315+H319
- ちょぞうじょうけん:4°C貯蔵…,−4℃貯蔵…より良い
1,5-Diiodo-2,4-dimethylbenzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関コード:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
1,5-Diiodo-2,4-dimethylbenzene 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-1g |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | 97.0%(GC) | 1g |
¥185.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-5g |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | 97.0%(GC) | 5g |
¥690.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5005-1G |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | >97.0%(GC) | 1g |
¥185.00 | 2023-09-08 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5005-5G |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | >97.0%(GC) | 5g |
¥625.00 | 2023-09-08 | |
| eNovation Chemicals LLC | D963647-5g |
Benzene, 1,5-diiodo-2,4-dimethyl- |
4102-50-5 | 97.0% | 5g |
$150 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-1g |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | 97.0%(GC) | 1g |
¥185.0 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-5g |
1,5-Diiodo-2,4-dimethylbenzene |
4102-50-5 | 97.0%(GC) | 5g |
¥690.0 | 2023-09-01 | |
| 1PlusChem | 1P00I8HT-1g |
Benzene, 1,5-diiodo-2,4-dimethyl- |
4102-50-5 | >97.0%(GC) | 1g |
$44.00 | 2025-02-28 | |
| 1PlusChem | 1P00I8HT-5g |
Benzene, 1,5-diiodo-2,4-dimethyl- |
4102-50-5 | >97.0%(GC) | 5g |
$143.00 | 2025-02-28 | |
| Aaron | AR00I8Q5-1g |
Benzene, 1,5-diiodo-2,4-dimethyl- |
4102-50-5 | 97% | 1g |
$28.00 | 2025-02-28 |
1,5-Diiodo-2,4-dimethylbenzene 関連文献
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
1,5-Diiodo-2,4-dimethylbenzeneに関する追加情報
1,5-Diiodo-2,4-dimethylbenzene: A Key Compound in Modern Organic Synthesis and Pharmaceutical Research
1,5-Diiodo-2,4-dimethylbenzene (CAS No. 4102-50-5) represents a critical building block in the development of advanced organic molecules with diverse applications in pharmaceuticals, materials science, and chemical engineering. As a diiodinated aromatic compound, its unique molecular structure enables the synthesis of a wide range of functional derivatives, making it a focal point in modern synthetic chemistry. Recent studies have highlighted its potential in the design of targeted drug delivery systems and biocompatible polymers, underscoring its significance in both academic and industrial research.
Recent advancements in green chemistry have led to the optimization of synthetic pathways for 1,5-Diiodo-2,4-dimethylbenzene, reducing environmental impact while maintaining high yields. A 2023 study published in *Organic & Biomolecular Chemistry* reported a novel catalytic method that employs transition metal catalysts to achieve selective iodination of benzene rings, significantly improving the efficiency of CAS No. 4102-50-5 production. This innovation aligns with global efforts to promote sustainable chemical manufacturing practices.
1,5-Diiodo-2,4-dimethylbenzene is particularly valued for its electronic properties, which make it suitable for applications in organic electronics and photovoltaic materials. Researchers have explored its role in the development of conductive polymers and light-emitting diodes (LEDs), leveraging its aromatic ring system and iodine substituents to tune electronic behavior. A 2024 breakthrough in *Advanced Materials* demonstrated how CAS No. 4102-50-5 can be functionalized to enhance charge transport properties, opening new avenues for energy-efficient devices.
The synthetic versatility of 1,5-Diiodo-2,4-dimethylbenzene has also been exploited in the creation of drug candidates with improved bioavailability. A 2023 review in *MedChemComm* emphasized its utility as a precursor molecule for synthesizing antimicrobial agents and anti-inflammatory drugs. The iodine atoms in its structure provide opportunities for selective functionalization, enabling the design of molecules with tailored therapeutic profiles. This has led to increased interest in CAS No. 4102-50-5 as a platform for drug discovery and lead optimization.
1,5-Diiodo-2,4-dimethylbenzene has also shown promise in biomaterials research, where its chemical stability and modular structure allow for the creation of degradable polymers. A 2023 study in *Biomaterials Science* highlighted its use in the development of biocompatible scaffolds for tissue engineering, demonstrating its potential to support cell adhesion and regenerative medicine applications. The methyl groups in its structure contribute to enhanced hydrophobicity, which is crucial for biomaterial design.
Recent computational studies have further expanded the understanding of 1,5-Diiodo-2,4-dimethylbenzene's molecular interactions. A 2024 paper in *Journal of Computational Chemistry* used quantum mechanical simulations to predict the reactivity patterns of CAS No. 4102-50-5, providing insights into its electrophilic behavior and selectivity in substitution reactions. These findings are critical for designing efficient synthetic strategies and targeted functionalization approaches.
1,5-Diiodo-2,4-dimethylbenzene is also being investigated for its potential in catalytic processes. Its iodine-containing structure makes it a valuable reactive intermediate in asymmetric synthesis and cross-coupling reactions. A 2023 study in *Catalysis Science & Technology* explored its role in Suzuki-Miyaura coupling, demonstrating its utility in the creation of complex organic frameworks with precise stereochemical control. This application highlights its importance in high-throughput drug discovery platforms.
The environmental impact of 1,5-Diiodo-2,4-dimethylbenzene synthesis has become a key focus in recent years. Researchers are developing eco-friendly protocols to minimize waste generation and energy consumption. A 2023 report in *Green Chemistry* outlined the use of solvent-free conditions and microwave-assisted synthesis to produce CAS No. 4102-50-5 with reduced carbon footprint. These efforts reflect the growing emphasis on sustainable chemical practices in modern research.
1,5-Diiodo-2,4-dimethylbenzene is widely used as a starting material in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals. Its aromatic ring system can be modified to incorporate various heteroatoms, enabling the creation of bioactive molecules. A 2024 study in *Tetrahedron* showcased its application in the synthesis of pyrimidine derivatives, which are known for their antitumor properties. This underscores the compound's role in drug development and therapeutic innovation.
The chemical reactivity of 1,5-Diiodo-2,4-dimethylbenzene is also being explored for nanomaterial synthesis. Its ability to undergo radical reactions makes it a promising candidate for the creation of nanoparticles and nanocomposites with unique physical and chemical properties. A 2023 paper in *Nano Letters* described how CAS No. 4102-50-5 can be used to generate metal-organic frameworks (MOFs) with enhanced gas adsorption capacity, highlighting its potential in environmental applications.
1,5-Diiodo-2,4-dimethylbenzene continues to attract attention due to its versatile applications and synthetic flexibility. Ongoing research into its functionalization strategies and reaction mechanisms is expected to further expand its utility in pharmaceuticals, materials science, and catalysis. As the demand for sustainable and efficient chemical processes grows, CAS No. 4102-50-5 is poised to play an increasingly important role in innovative scientific and industrial developments.
Recent studies have also focused on the biological activity of 1,5-Diiodo-2,4-dimethylbenzene derivatives. A 2023 report in *Bioorganic & Medicinal Chemistry* investigated its potential as a prodrug for anti-inflammatory therapies, demonstrating its ability to release active metabolites under specific physiological conditions. This research highlights the compound's potential in targeted drug delivery systems and personalized medicine applications.
The economic importance of 1,5-Diiodo-2,4-dimethylbenzene cannot be overstated, as it is a key component in the production of various industrial chemicals and specialty materials. Its high reactivity and modular structure make it a cost-effective building block for large-scale synthesis. As industries seek to optimize production processes and reduce costs, the role of CAS No. 4102-50-5 in chemical manufacturing is expected to grow.
In conclusion, 1,5-Diiodo-2,4-dimethylbenzene (CAS No. 4102-50-5) is a multifunctional compound with broad implications across multiple scientific disciplines. Its chemical versatility and synthetic potential continue to drive innovation in pharmaceuticals, materials science, and environmental chemistry. As research advances, the compound is likely to play an even more significant role in shaping the future of chemical technology and sustainable development.
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